3-(4-Ethylphenyl)butan-1-amine
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Overview
Description
3-(4-Ethylphenyl)butan-1-amine is an organic compound that belongs to the class of primary amines It consists of a butan-1-amine backbone with a 4-ethylphenyl group attached to the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethylphenyl)butan-1-amine can be achieved through several methods. One common approach involves the alkylation of 4-ethylphenylacetonitrile with 1-bromobutane, followed by reduction of the resulting nitrile to the corresponding amine using hydrogenation or lithium aluminum hydride (LiAlH4) reduction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation processes to ensure high yield and purity. The choice of catalyst and reaction conditions can significantly impact the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethylphenyl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Imine or nitrile derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated amine derivatives.
Scientific Research Applications
3-(4-Ethylphenyl)butan-1-amine has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the study of amine metabolism and enzyme interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Ethylphenyl)butan-1-amine involves its interaction with various molecular targets. As a primary amine, it can form hydrogen bonds and participate in nucleophilic reactions. The compound may interact with enzymes and receptors, influencing biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Butan-1-amine: A primary aliphatic amine with a simpler structure.
4-Phenylbutylamine: Contains a phenyl group instead of an ethylphenyl group.
N-ethylbutan-1-amine: An ethyl group attached to the nitrogen atom instead of the carbon chain
Uniqueness
3-(4-Ethylphenyl)butan-1-amine is unique due to the presence of the 4-ethylphenyl group, which imparts distinct chemical and physical properties
Properties
CAS No. |
38247-53-9 |
---|---|
Molecular Formula |
C12H19N |
Molecular Weight |
177.29 g/mol |
IUPAC Name |
3-(4-ethylphenyl)butan-1-amine |
InChI |
InChI=1S/C12H19N/c1-3-11-4-6-12(7-5-11)10(2)8-9-13/h4-7,10H,3,8-9,13H2,1-2H3 |
InChI Key |
NAMYYVSNNXNUEH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C)CCN |
Origin of Product |
United States |
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